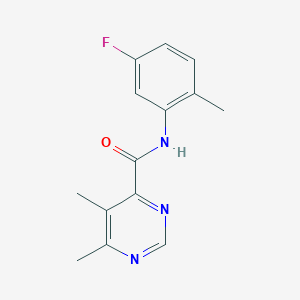

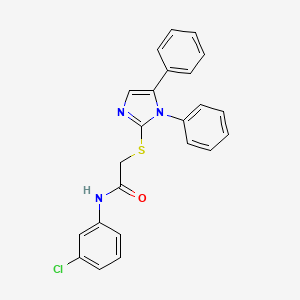

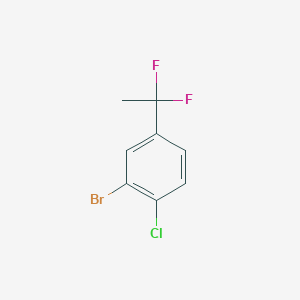

![molecular formula C11H13N3OS B2659188 2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one CAS No. 890647-60-6](/img/structure/B2659188.png)

2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one , also known by its chemical structure, is a compound with the following IUPAC name: 2-[(2-aminoethyl)sulfanyl]methyl]benzonitrile hydrochloride . Its molecular formula is C₁₀H₁₂N₂S·HCl , and it has a molecular weight of 228.75 g/mol . The compound is typically found in a powder form .

Molecular Structure Analysis

The molecular structure of 2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one consists of a quinazolinone core with a benzonitrile group attached. The sulfanyl (–SH) group is linked to the quinazolinone ring via an aminoethyl bridge. The hydrochloride salt forms due to the presence of the HCl counterion . The arrangement of atoms and bonds can be visualized using molecular modeling software.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-inflammatory Activity

One key area of research involving derivatives similar to 2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one focuses on the synthesis of quinazolin-4-one derivatives and their anti-inflammatory activities. A study synthesized various quinazolin-4-one derivatives, revealing that these compounds exhibited varying degrees of anti-inflammatory activity, with some showing comparable activity to standard drugs at certain doses. This highlights the potential of quinazolin-4-one derivatives in anti-inflammatory treatments (Kumar & Rajput, 2009).

Novel Syntheses and Derivatives

Research on 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives demonstrated innovative syntheses using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks. This work not only provided a novel synthesis route but also allowed access to a variety of derivatives, expanding the chemical diversity and potential applications of quinazolinone-based compounds (Al-Salahi & Geffken, 2011).

Antimicrobial Activity

Another significant area of application for quinazolinone derivatives is in antimicrobial activity. A study on methylsulfanyl-triazoloquinazoline derivatives found these compounds to have noteworthy antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some yeasts and fungi. This suggests the potential use of quinazolinone derivatives as antimicrobial agents (Al-Salahi et al., 2013).

Antitumor and Antienzymatic Activities

Quinazolinone derivatives have also been explored for their antitumor and antienzymatic activities. Research involving 2-sulfanyl-substituted quinazolinones showed that several compounds exhibited high anti-monoamine oxidase and antitumor activity. This underscores the therapeutic potential of quinazolinone derivatives in treating various cancers and enzymatic disorders (Markosyan et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-aminoethylsulfanylmethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c12-5-6-16-7-10-13-9-4-2-1-3-8(9)11(15)14-10/h1-4H,5-7,12H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMUOUFRBXYECV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

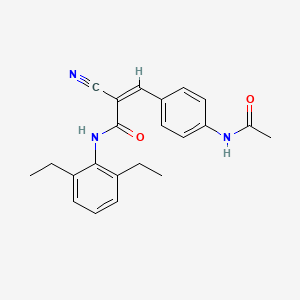

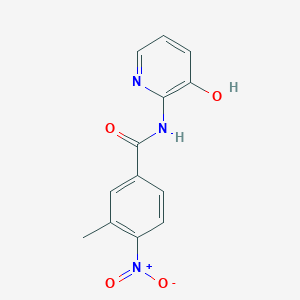

![1-(4-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2659105.png)

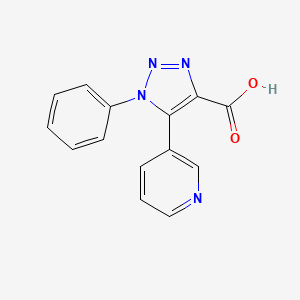

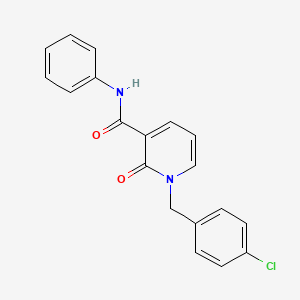

![ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2659111.png)

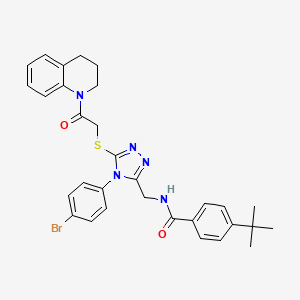

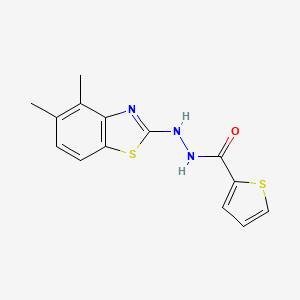

![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2659116.png)